N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy . The presence of different functional groups and heteroatoms would result in a complex NMR spectrum.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
Starting from 4-chlorobenzoic acid, researchers have synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives in six steps. The synthetic pathway involves esterification, hydrazination, salt formation, and cyclization, ultimately yielding 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. Further conversion into sulfonyl chloride and nucleophilic attack of amines results in the title sulfonamides . These compounds exhibit potential antiviral activity, with compounds 7b and 7i showing promise against tobacco mosaic virus (TMV).
Antiviral Activity
The sulfonamide derivatives derived from this compound have demonstrated antiviral properties. Specifically, compounds 7b and 7i exhibit activity against TMV. This finding suggests potential applications in plant protection and agriculture .
Other Biological Activities
While the primary focus has been on antiviral properties, it’s worth noting that sulfonamide derivatives, in general, are associated with a wide range of biological activities. For instance:
- Sulfonamides have revolutionized medicine as antibiotics .
- Some 1,3,4-thiadiazoles, prepared by different groups, display interesting bioactivities, including anticonvulsant, antifungal, and antibacterial properties .
- Previous work synthesized 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives to inhibit tumor cell growth .
- Although not directly related to this compound, other indole derivatives have been explored for antiproliferative and antiviral effects .
Future Research Directions
Given the promising antiviral activity observed, further investigations could explore the mechanism of action, potential synergies with other compounds, and optimization of derivatives for enhanced efficacy. Additionally, assessing the compound’s safety profile and potential environmental impact would be crucial for practical applications.
Mechanism of Action
properties
IUPAC Name |
N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O6S/c19-13-4-6-15(7-5-13)29(25,26)22-8-2-10-28-16(22)12-21-18(24)17(23)20-11-14-3-1-9-27-14/h1,3-7,9,16H,2,8,10-12H2,(H,20,23)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZPVYOMVYVQPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide |
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